![molecular formula C14H22O6 B1456504 Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate CAS No. 1256546-71-0](/img/structure/B1456504.png)
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Übersicht
Beschreibung
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate is a chemical compound with the molecular formula C14H22O6 . It has a molecular weight of 286.33 .
Molecular Structure Analysis
The InChI code for Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate is 1S/C14H22O6/c1-3-17-11(15)13(12(16)18-4-2)5-7-14(8-6-13)19-9-10-20-14/h3-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Total Synthesis of (-)-AL-2 : A study by Miyakoshi and Mukai (2003) presents the first total synthesis of (-)-AL-2, utilizing a palladium catalyst and a derivative of diethyl l-tartrate. This synthesis involves intramolecular acetalization and the formation of the diacetylenic spiroacetal enol ether natural products (Miyakoshi & Mukai, 2003).
Synthesis and Structure of Derivatives : Research by Kuroyan et al. (1991) details the synthesis of diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate, highlighting its formation and chemical transformations (Kuroyan et al., 1991).
Crystallography and Molecular Structure
- Crystal Structure Analysis : A 2013 study by Magerramov et al. investigates the crystal structure of a related compound, diethyl-1-isobutyl-9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate, using X-ray crystallography (Magerramov et al., 2013).
Applications in Organic Synthesis
Synthesis of Acrylamides : Farkas et al. (2015) conducted research on the palladium-catalysed aminocarbonylation of iodoalkenes derived from 2-acetylcyclohexanone, leading to the formation of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This study highlights the potential of using these compounds in organic synthesis (Farkas et al., 2015).
Naturally Occurring Diacetylenic Spiroacetal Enol Ethers : Another study by Miyakoshi, Aburano, and Mukai (2005) describes the synthesis of five diacetylenic spiroacetal enol ether natural products, emphasizing the versatility of these compounds in natural product synthesis (Miyakoshi et al., 2005).
Other Notable Studies
Flexible Synthesis of Spiroacetals : Research by Schwartz et al. (2005) outlines a new approach to synthesizing enantiomerically pure dioxaspiro[4.5]decanes, demonstrating the flexibility and utility of these compounds in producing complex molecular structures (Schwartz et al., 2005).
Phase Equilibria Studies : A study by Melo et al. (2012) provides data on the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in various sustainable solvents, offering insights into potential applications in alternative reaction processes (Melo et al., 2012).
Eigenschaften
IUPAC Name |
diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c1-3-17-11(15)13(12(16)18-4-2)5-7-14(8-6-13)19-9-10-20-14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNFERLAOCGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

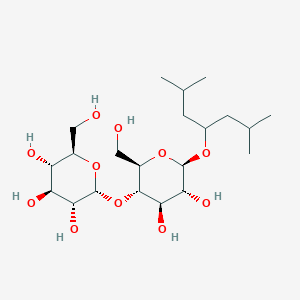
![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)
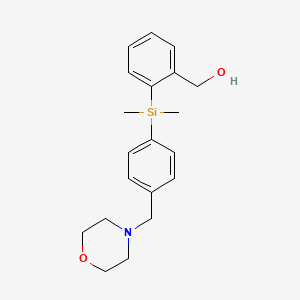
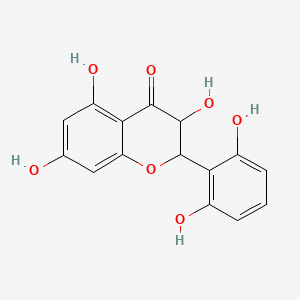
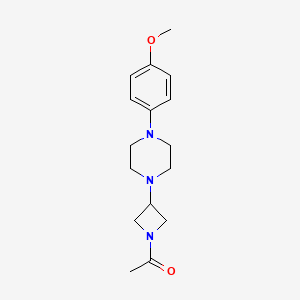
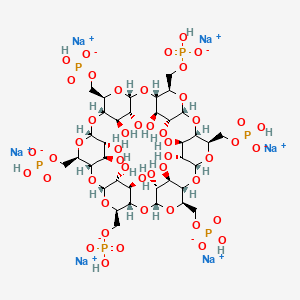
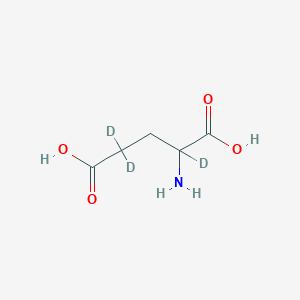
![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)
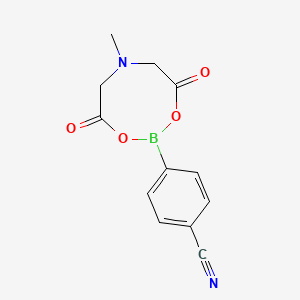
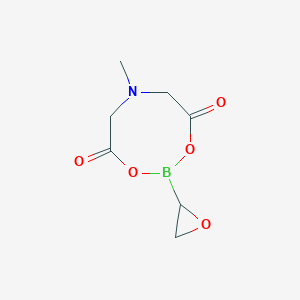
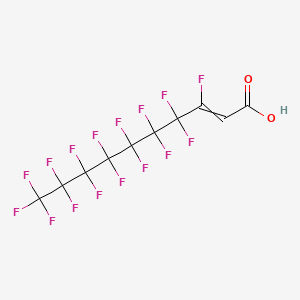
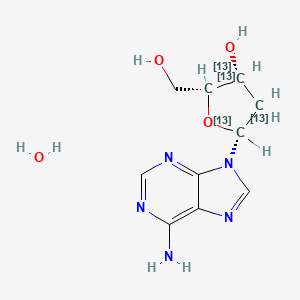
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)